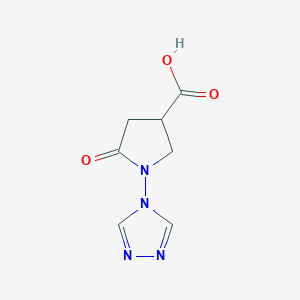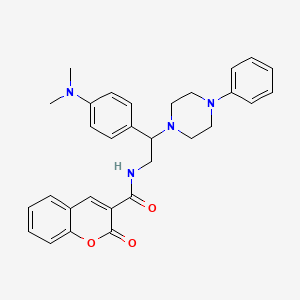![molecular formula C15H15N7O2S B2713979 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide CAS No. 1058238-88-2](/img/structure/B2713979.png)
4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide” belongs to the class of triazolopyrimidines . Triazolopyrimidines have been widely studied due to their diverse pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, and antifungal properties .
Synthesis Analysis
The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by a fusion of a five-membered triazole ring with a six-membered pyrimidine ring . This structure can manifest substituents around a core scaffold in defined three-dimensional (3D) representations .Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions. For instance, the nucleophilic substitution of 5-(methylsulfonyl)-3-phenyl-3H-1,2,3-triazolo pyrimidine with potassium cyanide proceeded smoothly to give 3-phenyl-3H-1,2,3-triazolo pyrimidine-5-carbonitrile .Applications De Recherche Scientifique
Synthesis and Heterocyclic Chemistry
The compound's framework has been extensively explored in the synthesis of various heterocyclic compounds, demonstrating its versatility as a precursor for developing innovative molecules with potential insecticidal, antimicrobial, and antitumor activities. Studies have shown that derivatives involving similar structural motifs can be synthesized to produce compounds with significant biological activities. For instance, novel heterocyclic compounds incorporating thiadiazole moieties have been synthesized for insecticidal assessments against Spodoptera littoralis, indicating the potential of similar compounds in agricultural applications (Fadda et al., 2017). Additionally, thienopyrimidine derivatives have been prepared, showing pronounced antimicrobial activity, highlighting the compound's relevance in developing new antimicrobial agents (Bhuiyan et al., 2006).
Biological and Pharmacological Research
In biological and pharmacological contexts, the synthesis and characterization of new bioactive sulfonamide thiazole derivatives, incorporating similar structural elements, have demonstrated potential insecticidal agents against Spodoptera littoralis. These studies indicate the utility of such compounds in addressing agricultural pests and diseases, showcasing the broader applicability of the compound (Soliman et al., 2020).
Advanced Material and Chemical Synthesis
Moreover, the compound's structure is instrumental in advancing chemical synthesis methodologies, including the creation of pyridotriazolopyrimidines with notable fluorescence and potential antitumor activities. Such developments underscore the compound's significance in synthesizing novel materials and drugs with specific optical properties and biological activities (Abdallah et al., 2017).
Mécanisme D'action
Target of Action
The primary target of the compound 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound this compound interacts with CDK2, inhibiting its activity . This inhibition results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The action of this compound affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth . The compound has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .
Propriétés
IUPAC Name |
4-[[2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2S/c1-2-22-14-12(20-21-22)15(18-8-17-14)25-7-11(23)19-10-5-3-9(4-6-10)13(16)24/h3-6,8H,2,7H2,1H3,(H2,16,24)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJIGXGXTQZCRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)N)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-({[4-(Furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2713898.png)
![N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2713900.png)
![2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid](/img/structure/B2713901.png)
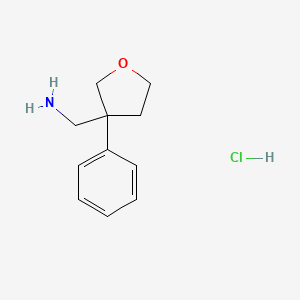

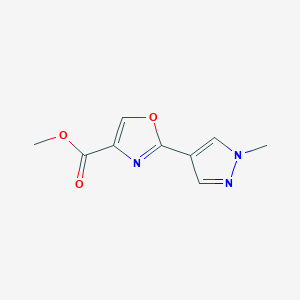
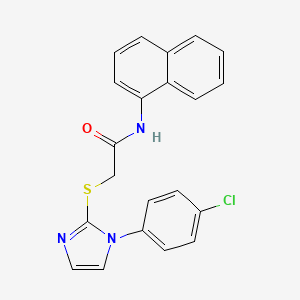
![2-[[1-(1-Methyl-6-oxopyridazine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2713911.png)

![1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2713914.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2713917.png)
